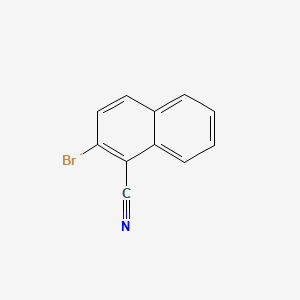

2-Bromonaphthalene-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQXTGXNSBDWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704774 | |

| Record name | 2-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138887-02-2 | |

| Record name | 2-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromonaphthalene 1 Carbonitrile

Direct Synthesis Strategies

Direct synthesis strategies focus on constructing the target molecule from basic naphthalene (B1677914) frameworks through a series of functional group introductions and modifications.

Functionalization of Naphthalene Precursors

The functionalization of readily available naphthalene precursors is a primary approach to synthesizing 2-Bromonaphthalene-1-carbonitrile. This often begins with the introduction of one of the desired functional groups onto the naphthalene ring, followed by the addition of the second group in a regioselective manner. For instance, the bromination of naphthalene can yield a mixture of isomers, with the 2-bromo derivative being a key starting point. sciencemadness.org Subsequent introduction of the nitrile group at the C1 position is then required. The direct bromination of naphthalene with bromine is generally not selective for the 2-position. sciencemadness.org

An efficient procedure for the synthesis of brominated naphthoquinones from naphthalene has been described, involving a four-step reaction sequence. researchgate.net While not directly yielding this compound, this highlights the functionalization of the naphthalene core as a viable strategy for obtaining substituted naphthalenes. researchgate.net

Halogenation and Nitrile Group Introduction Sequencing

The order of introducing the bromine and nitrile functionalities is a critical consideration in the synthesis of this compound. One approach involves the initial halogenation of a naphthalene derivative, followed by cyanation. For example, palladium-catalyzed cyanation of an aryl bromide can be used to introduce the nitrile group. umn.edu

A multi-step synthesis for the related compound, 4-bromonaphthalene-1-carbonitrile (B1283296), starts with 1-methylnaphthalene (B46632). The process involves bromination of the aromatic ring, followed by bromination of the methyl group, a Sommelet reaction to form an aldehyde, oximation, and finally dehydration to yield the nitrile. google.com This illustrates a sequential approach to introducing the bromo and cyano groups.

| Starting Material | Reaction Sequence | Product | Reference |

| 1-Methylnaphthalene | 1. Ring Bromination2. Methyl Bromination3. Sommelet Reaction4. Oximation5. Dehydration | 4-Bromonaphthalene-1-carbonitrile | google.com |

Electrophilic Cyclizations and Related Pathways

Electrophilic cyclization reactions provide another avenue for the synthesis of substituted naphthalenes. nih.govlongdom.org These reactions typically involve an intramolecular cyclization of a suitably substituted precursor, often an alkyne, onto an aromatic ring. nih.gov This method allows for the regioselective formation of the naphthalene ring system with predefined substitution patterns. nih.gov For instance, the electrophilic cyclization of arene-containing propargylic alcohols using electrophiles like Br₂ can yield 2-bromonaphthalenes. nih.gov

Another related pathway involves the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). psu.eduresearchgate.net This reaction proceeds through a tandem addition-rearrangement pathway involving an aryne intermediate, specifically 2,3-didehydronaphthalene 1-oxide, to yield 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. psu.eduresearchgate.net While this doesn't directly produce this compound, it demonstrates a cyclization-related strategy for synthesizing functionalized naphthalene carbonitriles. psu.eduresearchgate.net

Indirect Synthesis Pathways

Indirect pathways to this compound involve the transformation of other substituted naphthalene derivatives or multi-step sequences that build the target molecule from simpler precursors.

Conversion from Related Naphthalene Derivatives

The synthesis of this compound can be achieved by converting other functional groups on the naphthalene ring. A common strategy is the Sandmeyer reaction, which can be used to convert an amino group into a bromo or cyano group. sciencemadness.org For example, 2-aminonaphthalene can be converted to 2-bromonaphthalene (B93597). orgsyn.org Although not directly producing the target compound, this illustrates the principle of functional group interconversion.

A convenient three-step synthesis of 8-halonaphthalene-1-carbonitriles has been developed, starting from the ring opening of 1H-naphtho[1,8-de] researchgate.netpsu.eduorgsyn.orgtriazine with corresponding halides. umn.eduresearchgate.net Subsequently, naphthalene-1,8-dicarbonitrile can be synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide. umn.edu This highlights the conversion of a bromo-substituted naphthalene to a dinitrile.

Multistep Reaction Sequences for Targeted Synthesis

Complex organic molecules like this compound often require multistep synthetic routes for their targeted preparation. nih.gov These sequences are designed to control regioselectivity and introduce functional groups in a specific order.

A disclosed synthesis method for the isomeric 4-bromonaphthalene-1-carbonitrile involves a five-step process starting from 1-methylnaphthalene. google.com The sequence includes:

Bromination of the naphthalene ring to yield 4-bromo-1-methylnaphthalene.

Radical bromination of the methyl group to give 4-bromo-1-(bromomethyl)naphthalene.

The Sommelet reaction to convert the bromomethyl group to an aldehyde, forming 4-bromo-1-naphthaldehyde (B41720).

Oximation of the aldehyde to produce 4-bromo-1-naphthaldehyde oxime.

Dehydration of the oxime to afford the final product, 4-bromonaphthalene-1-carbonitrile. google.com

This detailed, step-by-step approach ensures the correct placement of both the bromo and cyano functionalities on the naphthalene core.

| Step | Reactant | Reagents | Product | Reference |

| 1 | 1-Methylnaphthalene | N-Bromosuccinimide, Acetonitrile (B52724) | 4-Bromo-1-methylnaphthalene | google.com |

| 2 | 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide, Benzoyl peroxide, Carbon tetrachloride | 4-Bromo-1-(bromomethyl)naphthalene | google.com |

| 3 | 4-Bromo-1-(bromomethyl)naphthalene | Hexamethylenetetramine, Acetic acid, Water | 4-Bromo-1-naphthaldehyde | google.com |

| 4 | 4-Bromo-1-naphthaldehyde | Hydroxylamine hydrochloride, Triethylamine (B128534), Acetonitrile | 4-Bromo-1-naphthaldehyde oxime | google.com |

| 5 | 4-Bromo-1-naphthaldehyde oxime | Dehydrating agent | 4-Bromonaphthalene-1-carbonitrile | google.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact by minimizing waste, using safer substances, and improving energy efficiency. mdpi.comacs.org

Solvent-Free and Atom-Economical Processes

The pursuit of green synthesis prioritizes the reduction or elimination of hazardous solvents and the maximization of atom economy. um-palembang.ac.id Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjk-sci.com Reactions with high atom economy are inherently "greener" as they generate less waste. studymind.co.uk For instance, addition and isomerization reactions are highly atom-economical as they incorporate all reactant atoms into the product. jk-sci.com

While specific solvent-free industrial syntheses for this compound are not extensively documented in the reviewed literature, techniques like grinding and milling represent viable solvent-free methods. encyclopedia.pubresearchgate.net These mechanochemical approaches, which can be performed with a simple mortar and pestle or a ball mill, generate reactions through physical force, eliminating the need for solvents. encyclopedia.pub

The table below illustrates the concept of atom economy with examples of reaction types.

| Reaction Type | Description | Atom Economy |

| Addition | Reactants combine to form a single product. | 100% |

| Rearrangement/Isomerization | A molecule is rearranged to form an isomer. | 100% |

| Substitution | Part of one molecule is replaced by another atom/group. | Less than 100% |

| Elimination | A pair of atoms/groups are removed from a molecule. | Less than 100% |

Sustainable Catalysis in Synthesis

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, aligning with green chemistry principles. acs.org The development of sustainable catalysis focuses on using non-toxic, recyclable, and efficient catalysts. diva-portal.org In the synthesis of naphthalene derivatives, palladium-based catalysts have been employed. For example, the Heck reaction involving 2-bromonaphthalene can be performed using an encapsulated palladium catalyst (Pd EnCat®40), which simplifies catalyst recovery and reuse, thereby enhancing the sustainability of the process. nih.gov The move towards using base metals like iron or copper instead of scarce noble metals is another key strategy in sustainable catalysis. diva-portal.org

Microwave-Assisted and Ultrasonic Synthesis

Alternative energy sources like microwave irradiation and ultrasound are cornerstones of green synthetic chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.comencyclopedia.pub

Microwave-assisted synthesis has been effectively used for various organic reactions, including the synthesis of chromene derivatives and in Heck reactions. nih.goveurjchem.commdpi.com In a gram-scale Heck reaction of 2-bromonaphthalene with ethyl crotonate, microwave heating at 140°C for 30 minutes resulted in the complete consumption of the starting material. nih.gov This demonstrates a significant acceleration compared to conventional heating methods. nih.govfrontiersin.org

Table of Microwave-Assisted Heck Reaction Parameters

| Parameter | Value |

|---|---|

| Reactant | 2-bromonaphthalene (1 g, 4.8 mmol) |

| Catalyst | Pd EnCat®40 (100 mg, 0.8 mol%) |

| Solvent | Ethanol (15 mL) |

| Microwave Power | 200 W |

| Temperature | 140°C |

| Reaction Time | 30 minutes |

| Result | Complete consumption of starting material |

Source: nih.gov

Ultrasonic irradiation is another energy-efficient technique that promotes reactions through acoustic cavitation. nih.gov It has been successfully applied to the synthesis of various carbonitrile-bearing compounds, often in aqueous media, which further enhances the green credentials of the process. fardapaper.irresearchgate.net For example, the synthesis of certain pyran derivatives under ultrasound (33 kHz) was significantly faster and higher-yielding compared to conventional stirring at room temperature. researchgate.net Similarly, catalyst-free synthesis of quinoline (B57606) derivatives in water under ultrasound (40 kHz) at 60°C resulted in high yields (90-97%) within one hour. nih.gov

Mechanistic Investigations in Synthesis

Understanding the underlying mechanisms of a reaction is fundamental to optimizing conditions, controlling product formation, and improving yields.

Elucidation of Reaction Pathways and Intermediates

The synthesis of related compounds, such as 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles, provides significant insight into potential pathways for forming the this compound core. One key investigated pathway involves the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.netrsc.org

This reaction is understood to proceed through a tandem addition-rearrangement pathway. researchgate.netrsc.org A crucial intermediate in this process is the highly reactive aryne, 2,3-didehydronaphthalene 1-oxide . researchgate.netrsc.org The aryne is generated from 2-bromo-1-naphthol and subsequently undergoes a non-synchronous [2+2] cycloaddition with an N-lithiated ketenimine, which is formed from the arylacetonitrile. researchgate.netrsc.org The existence of the aryne intermediate was supported by trapping experiments where its reaction with lithium amides yielded 3-amino-1-naphthols. rsc.org Alternative non-aryne mechanisms were considered but ultimately dismissed based on experimental evidence. rsc.org

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity , which dictates the specific position of bond formation, is a critical aspect of synthesis. In the aryne-mediated reaction described above, the orientation of the attacking nitrile nucleophile is directed with high regioselectivity. rsc.org This control is attributed to a chelation effect between the lithium counter-ion of the naphthoxide (OLi group) and the incoming nitrile nucleophile, which directs the addition to the C-3 position of the naphthalene ring system, ultimately leading to the 1-hydroxy-2-carbonitrile substitution pattern after rearrangement. researchgate.netrsc.org The regioselective bromination of naphthalene itself is also a key consideration, with solid catalysts being investigated to control the production of specific isomers like 1-bromonaphthalene (B1665260) or various dibromonaphthalenes. researchgate.net

Stereoselectivity refers to the control over the three-dimensional arrangement of atoms. While the synthesis of this compound itself is not chiral, related stereoselective reactions are well-documented. For example, palladium-catalyzed reactions are known to proceed with high stereoselectivity in the synthesis of complex molecules containing naphthalene units. umich.eduumich.edu The use of chiral ligands, such as bifunctional phosphine-carboxylic acids, in palladium catalysis can induce high enantioselectivity in C-H arylation reactions to form chiral helicenes. researchgate.net Similarly, copper-catalyzed reactions involving 2-bromonaphthalene-1-carboxylic acid have been shown to be stereoselective, although the precise mechanism is not fully understood. biosynth.com These examples highlight that by choosing the appropriate catalyst and ligand system, it is possible to control the stereochemical outcome of reactions involving naphthalene precursors.

Reactivity and Derivatization of 2 Bromonaphthalene 1 Carbonitrile

Palladium-Catalyzed Cross-Coupling Reactionsnih.gov

2-Bromonaphthalene-1-carbonitrile serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures based on the naphthalene (B1677914) scaffold. The presence of the bromo and cyano groups on the naphthalene ring influences its reactivity and provides handles for further functionalization.

Suzuki-Miyaura Coupling for Naphthalene-Based Biaryls

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. In the context of this compound, this reaction allows for the synthesis of naphthalene-based biaryls. These structures are of significant interest in materials science and medicinal chemistry.

The reaction typically involves the coupling of this compound with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, 2-bromonaphthalene (B93597) has been utilized in Suzuki cross-coupling reactions in water under microwave irradiation to synthesize biaryls. sigmaaldrich.com While specific studies on this compound are less common in readily available literature, the principles of Suzuki coupling on related bromonaphthalene systems are well-established. nih.govnih.gov The reaction is tolerant of various functional groups, making it a versatile tool for creating diverse naphthalene derivatives. acs.orgmasterorganicchemistry.com

Table 1: Examples of Suzuki-Miyaura Coupling with Bromonaphthalenes

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

| 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Phenylnaphthalene | nih.gov |

| 2,6-Dibromonaphthalene | trans-BETA-styrene boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 2,6-di((E)-styryl)naphthalene | nih.gov |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/Water | 3-Alkenyl-2,1-borazaronaphthalenes | nih.gov |

This table presents examples of Suzuki-Miyaura reactions with related bromonaphthalene compounds to illustrate the general conditions and potential products. Specific data for this compound may vary.

Sonogashira Coupling for Ethynylated Naphthalene Structures

The Sonogashira coupling reaction is a cornerstone for the synthesis of compounds containing a carbon-carbon triple bond, specifically by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by palladium and a copper co-catalyst, is instrumental in creating ethynylated naphthalene structures from this compound. wikipedia.orgorganic-chemistry.org These products are valuable precursors for more complex molecules, including polycyclic aromatic hydrocarbons and materials with interesting photophysical properties.

The general conditions for a Sonogashira coupling involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, typically an amine such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature, making it compatible with a wide range of functional groups. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | General Product | Reference |

| 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | CuI | HN(i-Pr)₂ | Dioxane | 4-Anisylphenylacetylene | organic-chemistry.org |

| 2,6-Dibromonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | 2,6-Bis(phenylethynyl)naphthalene | nih.gov |

| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂/Ligand | CuI | Amine | Various | Aryl-substituted alkyne | organic-chemistry.org |

This table illustrates typical conditions for Sonogashira coupling reactions involving aryl bromides. The specific outcomes for this compound would depend on the chosen alkyne and precise reaction conditions.

Heck Coupling and Related Olefination Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the alkenylation of this compound, leading to the formation of substituted naphthalene-alkene derivatives. These products can serve as building blocks for polymers and other functional materials.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. organic-chemistry.org

Table 3: Illustrative Heck Coupling Reaction

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Reference |

| Iodobenzene | Styrene | PdCl₂ | Potassium acetate | Methanol | Stilbene | wikipedia.org |

| Aryl Halide | Activated Alkene | Palladium catalyst | Base | Various | Substituted alkene | organic-chemistry.org |

This table provides a general example of the Heck reaction. The reaction of this compound would yield a corresponding substituted naphthalene-alkene.

Buchwald-Hartwig Amination for Naphthalene-Amine Conjugates

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction is particularly valuable for synthesizing naphthalene-amine conjugates from this compound. These products are of interest in medicinal chemistry and materials science due to the prevalence of the arylamine moiety in biologically active molecules and functional materials. rsc.org

The reaction typically employs a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org The choice of ligand is critical and several "generations" of catalyst systems have been developed to expand the substrate scope and improve reaction conditions. wikipedia.org A strong base, such as sodium tert-butoxide, is generally required for the catalytic cycle to proceed efficiently. researchgate.net The reaction is known for its broad functional group tolerance. wikipedia.org

Table 4: General Scheme for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Reference |

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | t-BuONa | Toluene | N-Aryl Amine | researchgate.net |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / Ligand | Base | Sealed Tube | 2-Aminopyridines | researchgate.net |

| Aryl Halide | Amine | [(CyPF-tBu)PdCl₂] | Base | Various | Aryl Amine | organic-chemistry.org |

This table outlines the general components of a Buchwald-Hartwig amination. The specific reaction of this compound would yield the corresponding N-(1-cyanonaphthalen-2-yl)amine derivative.

Nickel-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions, nickel-based catalysts have emerged as a powerful and often more cost-effective alternative. scholaris.ca Nickel catalysts can facilitate a range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and amination reactions, often with unique reactivity and selectivity profiles compared to their palladium counterparts. wikipedia.orgscholaris.ca

Nickel catalysts have been shown to be particularly effective in the cross-coupling of aryl and alkyl electrophiles. researchgate.net For instance, nickel-catalyzed Suzuki-Miyaura couplings can be used to form C-C bonds, and recent developments have even enabled the use of esters as electrophiles in a decarbonylative manner. nih.gov In the context of this compound, nickel catalysis could provide an alternative route to the derivatives mentioned in the previous sections, potentially with different efficiencies or under milder conditions.

Table 5: Examples of Nickel-Catalyzed Cross-Coupling

| Reaction Type | Electrophile | Nucleophile | Nickel Catalyst | Ligand | Product | Reference |

| Decarbonylative Suzuki-Miyaura | Phenyl ester | Arylboronic acid | Ni(OAc)₂ | P(n-Bu)₃ | Biaryl | nih.gov |

| Sonogashira | Non-activated alkyl halide | Acetylene | Nickel catalyst | - | Alkylated alkyne | wikipedia.org |

| Reductive Cross-Coupling | Aryl Bromide | Imidazolium Salt | Ni(cod)₂ | IPr | Arylated Imidazole | researchgate.net |

This table showcases the versatility of nickel catalysis in various cross-coupling reactions. The application to this compound would be expected to follow similar principles.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions represent a classic and still highly relevant area of organic synthesis, often providing a complementary approach to palladium- and nickel-catalyzed methods. wiley.com These reactions are particularly well-known for the formation of carbon-heteroatom bonds, such as in the Ullmann condensation for C-O and C-N bond formation. wiley.com

The reaction of 2-bromonaphthalene with cuprous cyanide in N-methylpyrrolidone has been investigated, which is a classic example of a copper-mediated cyanation reaction. sigmaaldrich.com More broadly, copper catalysis can be used for the coupling of aryl halides with a variety of nucleophiles, including amines, thiols, and alkynes. wiley.com Recent advancements have led to milder reaction conditions and a broader substrate scope for copper-mediated couplings. For example, copper(I) has been used to mediate the cross-coupling of O-acetyl hydroxamic acids with boronic acids to form amides under non-basic conditions. nih.gov For this compound, copper-mediated reactions could offer alternative pathways for amination, etherification, or other derivatizations.

Table 6: Overview of Copper-Mediated Cross-Coupling Reactions

| Reaction Type | Electrophile | Nucleophile | Copper Source | Conditions | General Product | Reference |

| N-Amidation | Organoboronic acid | O-acetyl hydroxamic acid | Cu(I) | Non-basic | Amide | nih.gov |

| Ullmann Condensation | Aryl Halide | Alcohol/Amine | Copper catalyst | Often high temperature | Aryl ether/amine | wiley.com |

| Sonogashira (co-catalyst) | Aryl Halide | Terminal Alkyne | CuI | With Pd catalyst | Aryl-substituted alkyne | wikipedia.org |

This table provides a general overview of the types of transformations achievable with copper-mediated cross-coupling. Specific applications with this compound would require tailored conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. masterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group on an aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic system. nih.gov

The bromine atom at the C-2 position of this compound can be displaced by various nucleophiles. The presence of the electron-withdrawing nitrile group at the adjacent C-1 position is crucial. This group activates the naphthalene ring towards nucleophilic attack, particularly at positions ortho and para to it, by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.gov

In nucleophilic aromatic substitution, the attacking species is a nucleophile, and the aromatic ring acts as the electrophile. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism. The electron-withdrawing substituent is essential for stabilizing the intermediate, which is electron-rich. masterorganicchemistry.com Consequently, this compound can react with nucleophiles like alkoxides, amines, or thiolates to replace the bromine atom and form new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, respectively.

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to a variety of important chemical transformations. lumenlearning.com

Hydrolysis: Nitriles can be hydrolyzed to produce primary amides and subsequently carboxylic acids under both acidic and basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of water to the nitrile carbon. lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like HCl, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Water then attacks this activated carbon. The final product upon heating under reflux is the carboxylic acid, 2-bromonaphthalene-1-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: With a base such as sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. youtube.com This initially forms the salt of the carboxylic acid (e.g., sodium 2-bromonaphthalene-1-carboxylate) and ammonia (B1221849) gas is evolved. libretexts.org Subsequent acidification of the reaction mixture yields the free carboxylic acid. libretexts.orgyoutube.com

Reduction: The nitrile group can be reduced to a primary amine. This transformation is detailed in section 3.4.1.

Amination: While direct amination is less common, the transformation of the nitrile can lead to amine-related products. For instance, reduction is a primary method to synthesize primary amines from nitriles.

Reductive Transformations

Reduction reactions offer powerful methods for converting the functional groups of this compound into other valuable moieties.

The nitrile group can be selectively reduced to a primary amine, yielding (2-bromonaphthalen-1-yl)methanamine. This is a common and synthetically useful transformation. wikipedia.org Several reagents can accomplish this, each with its own advantages. chemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemguide.co.ukyoutube.com

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.orgresearchgate.net This method is often considered more economical for large-scale synthesis. wikipedia.org By choosing the right catalyst and conditions, the formation of secondary and tertiary amine byproducts can be minimized. wikipedia.org

Sodium Borohydride (B1222165) (NaBH₄) with Catalysts: Sodium borohydride alone is generally not strong enough to reduce nitriles. researchgate.net However, its reactivity can be enhanced by the addition of transition metal salts, such as cobalt(II) chloride (CoCl₂), allowing for the effective reduction of nitriles to primary amines in alcoholic solvents. researchgate.net

Interactive Data Table: Reagents for Nitrile to Amine Reduction

| Reagent System | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|

| LiAlH₄ | 1) Diethyl ether or THF; 2) H₂O or acid workup | Primary Amine | Highly effective, reduces many other functional groups. chemguide.co.ukyoutube.com |

| H₂ / Raney Ni | Elevated temperature and pressure | Primary Amine | Good for selective nitrile reduction in the presence of esters. researchgate.net |

| H₂ / Pd/C | Methanol, 24-48h | Primary Amine | Effective for selective hydrogenation. researchgate.net |

| NaBH₄ / CoCl₂ | Methanol, heat | Primary Amine | A milder alternative to LiAlH₄. researchgate.net |

The carbon-bromine bond can be cleaved through reductive processes, a reaction known as hydrodehalogenation. This would convert this compound into naphthalene-1-carbonitrile. One potential method involves a concerted nucleophilic aromatic substitution (cSNAr) pathway. For example, complexes like sodium hydride with lithium iodide have been shown to effect the hydrodehalogenation of various aryl bromides, a process that tolerates both electron-rich and electron-deficient substituents. nih.gov

Cycloaddition Reactions Involving the Nitrile Group

The π-system of the nitrile group can participate in cycloaddition reactions, providing a pathway to construct heterocyclic rings.

A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile) to form a five-membered ring. Nitrile oxides, generated in situ, are common 1,3-dipoles that react with various π-systems. mdpi.com The nitrile group of this compound could potentially react with a nitrile N-oxide, where the nitrile acts as the dipolarophile, leading to the formation of a 1,2,4-oxadiazole (B8745197) ring system. mdpi.com

Additionally, photochemical [2+2] cycloaddition reactions can occur between a C≡N triple bond and an alkene. rsc.org Irradiation of a mixture containing this compound and an alkene could potentially lead to the formation of a four-membered azetine ring, although such reactions can sometimes be inefficient. rsc.org

Mechanistic Studies of this compound Transformations

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For this compound, mechanistic studies would focus on identifying the sequence of elementary steps, including the formation of any transient intermediates and transition states, that lead to the final products. While detailed mechanistic studies specifically for this compound are not extensively reported in publicly available literature, the principles of such investigations can be understood by examining related aromatic systems.

Transformations of this compound are expected to primarily involve the bromine and cyano functional groups. Nucleophilic aromatic substitution (SNAr) at the C2 position, replacing the bromine atom, is a probable reaction pathway. The electron-withdrawing nature of the cyano group at the C1 position would activate the naphthalene ring system towards such substitutions. Mechanistic studies would aim to determine whether these reactions proceed through a classical two-step addition-elimination mechanism involving a Meisenheimer complex or a concerted SNAr pathway. nih.gov

Another area of mechanistic interest would be the transformations of the nitrile group, such as hydrolysis to a carboxylic acid or reduction to an amine. The interplay between the reactivity of the bromo and cyano groups, and how the reaction conditions dictate the chemoselectivity, would be a key aspect of these mechanistic investigations. For instance, in the case of the related 2-bromonaphthalene-1-carboxylic acid, an intramolecular nucleophilic substitution has been proposed, highlighting the potential for complex reaction pathways. biosynth.com

Kinetic and Thermodynamic Analyses of Reactions

Kinetic and thermodynamic analyses provide quantitative insights into the feasibility and rate of a chemical reaction. For the transformations of this compound, these studies would be crucial for understanding the reaction mechanism and for process optimization.

Kinetic Analysis:

Kinetic studies would involve monitoring the concentration of reactants, intermediates, and products over time to determine the rate law of the reaction. This information helps in deducing the molecularity of the rate-determining step. For a hypothetical nucleophilic substitution reaction of this compound with a nucleophile (Nu-), the reaction progress would be followed to determine the order of the reaction with respect to each reactant.

A pseudo-first-order kinetic analysis could be employed by using a large excess of the nucleophile. The rate constant (k) could then be determined by plotting the natural logarithm of the concentration of this compound against time. The activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could be obtained by performing the reaction at different temperatures and applying the Arrhenius and Eyring equations. These parameters would provide valuable information about the transition state.

Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 298 | 1.5 x 10⁻⁴ | 75 |

| 308 | 3.2 x 10⁻⁴ | 75 |

| 318 | 6.5 x 10⁻⁴ | 75 |

Thermodynamic Analysis:

Hypothetical Thermodynamic Data for a Nucleophilic Substitution Reaction

| Parameter | Value |

|---|---|

| ΔH° (kJ/mol) | -50 |

| ΔS° (J/mol·K) | 20 |

| ΔG° (kJ/mol) | -56 |

Spectroscopic Monitoring of Reaction Progress and Intermediates

Spectroscopic techniques are invaluable tools for monitoring the progress of a reaction in real-time and for the detection and characterization of transient intermediates.

Spectroscopic Monitoring:

Techniques such as UV-Vis, IR, and NMR spectroscopy can be used to follow the disappearance of the starting material and the appearance of the product. For example, in a nucleophilic substitution reaction, the characteristic C-Br stretching frequency in the IR spectrum of this compound would decrease in intensity, while new peaks corresponding to the C-Nu bond would appear. Similarly, changes in the chemical shifts and integration of peaks in the ¹H and ¹³C NMR spectra would provide quantitative information about the reaction progress.

Identification of Intermediates:

The direct observation of reaction intermediates is crucial for confirming a proposed mechanism. Techniques like stopped-flow spectroscopy or flash photolysis coupled with time-resolved spectroscopy can be employed to study fast reactions and detect short-lived intermediates. Mass spectrometry, particularly electrospray ionization (ESI-MS), is a powerful tool for detecting and characterizing charged intermediates in solution. rsc.org In the context of SNAr reactions, the detection of a Meisenheimer complex would provide strong evidence for a two-step mechanism.

Spectroscopic Data for Monitoring a Hypothetical Reaction

| Technique | Starting Material (this compound) | Product | Intermediate (e.g., Meisenheimer Complex) |

|---|---|---|---|

| IR (cm⁻¹) | ν(C≡N) ~2230, ν(C-Br) ~650 | ν(C≡N) ~2230, ν(C-Nu) | Shift in ν(C≡N) and aromatic C=C stretches |

| ¹H NMR (ppm) | Aromatic signals in a specific pattern | Shift in aromatic signals | Upfield shift of aromatic protons |

| ¹³C NMR (ppm) | Signal for C-Br ~120 ppm | Disappearance of C-Br signal, appearance of C-Nu signal | Sp³ hybridized carbon signal |

| UV-Vis (nm) | λmax in the UV region | Shift in λmax | Appearance of a new, often colored, absorption band |

This table presents hypothetical spectroscopic data for illustrative purposes.

Synthetic Utility and Applications in Advanced Organic and Materials Science

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

2-Bromonaphthalene-1-carbonitrile is a valuable precursor for the synthesis of extended π-systems, such as larger polycyclic aromatic hydrocarbons (PAHs) and complex heterocycles. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl systems. This compound can be coupled with various arylboronic acids or esters to append additional aromatic rings. researchgate.netrsc.org This extends the conjugation of the naphthalene (B1677914) core, forming the basic skeletons of more complex PAHs. The reaction typically proceeds under mild conditions with a palladium catalyst and a base. researchgate.net

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper(I), introduces alkynyl moieties. arkat-usa.org These can be further cyclized to form new fused rings. For instance, coupling with an ortho-ethynylaryl group followed by an intramolecular cyclization can build complex, fused polycyclic systems.

Heterocycle Synthesis: The nitrile group is a versatile functional group for constructing nitrogen-containing heterocycles. smolecule.com It can undergo cyclization with adjacent functional groups or participate in [2+2+2] cyclotrimerization reactions with alkynes to form substituted pyridine (B92270) rings. acs.org Additionally, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for building diverse heterocyclic structures like quinolines or acridines.

Table 1: Representative Cross-Coupling Reactions for PAH Synthesis

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | Aryl-substituted naphthalene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted naphthalene |

| Heck | Alkene (e.g., Ethyl crotonate) | Pd EnCat®40 / Base | Alkenyl-substituted naphthalene frontiersin.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | Amino-substituted naphthalene acs.org |

Precursor for Advanced Materials and Functional Molecules

The unique electronic and structural properties of the naphthalene core, combined with the reactivity of its substituents, make this compound an attractive starting material for a variety of advanced functional materials.

The development of organic semiconductors is crucial for next-generation electronics, including flexible displays and solar cells. rsc.org The rigid, planar structure of the naphthalene system is an excellent scaffold for these materials. Synthetic pathways to create larger conjugated molecules often rely on the functional handles present in this compound.

The primary synthetic strategy involves using the bromo substituent for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to link the naphthalene unit to other aromatic or heteroaromatic systems. frontiersin.orgnih.govumich.edu This process, known as π-extension, is fundamental to tuning the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting material. The electron-withdrawing nature of the nitrile group can further modify these electronic characteristics, making it a useful tool for designing both p-type and n-type organic semiconductors. For example, coupling with donor-type molecules can create donor-acceptor structures, which are essential for applications in organic photovoltaics and light-emitting diodes. nih.gov

Liquid crystals are materials that exhibit phases between a conventional liquid and a solid crystal. google.com Molecules that form these phases, known as mesogens, often possess a rigid core and flexible terminal chains. The naphthalene ring system provides a suitable rigid core. google.com

Starting from this compound, synthetic pathways to liquid crystals involve two key modifications:

Alkylation/Alkoxylation: The bromo group can be substituted, often via an intermediate phenol (B47542) or amine, with long alkyl or alkoxy chains. These flexible tails are crucial for inducing liquid crystalline behavior.

These synthetic strategies allow for the creation of calamitic (rod-shaped) mesogens from the naphthalene scaffold, a common motif in liquid crystal design.

Naphthalene derivatives are inherently fluorescent, making them excellent core structures for dyes and sensory probes. sulabchemfine.comnih.gov The photophysical properties (absorption/emission wavelengths, quantum yield) of the naphthalene fluorophore can be precisely tuned through synthetic modification.

Starting with this compound, the bromo and cyano groups serve as anchor points for synthetic diversification. The bromo group can be replaced with donor groups (like amines or alkoxides) via Buchwald-Hartwig or Ullmann coupling, or with other aromatic systems via Suzuki coupling. rsc.orgacs.org These modifications alter the electronic structure and, consequently, the fluorescence characteristics. The nitrile group also plays a role in modulating the electronic properties and can be a site for attaching recognition units for fluorescent probes. This allows for the design of dyes with specific colors and probes that can selectively detect ions or biomolecules. mdpi.com

In polymer science, this compound can serve dual roles as either a monomer for step-growth polymerization or as an initiator for chain-growth polymerization.

As an Initiator: The carbon-bromine bond can act as an initiating site for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.commdpi.com In the presence of a transition metal catalyst (typically copper-based), the bromine atom can be reversibly cleaved to generate a radical that initiates the polymerization of vinyl monomers like styrenes or acrylates. cmu.edulabinsights.nlnih.gov This allows for the synthesis of well-defined polymers where the naphthalene moiety is located at one end of every polymer chain, thereby incorporating its specific optical or electronic properties into the final macromolecule.

As a Monomer: Since the molecule possesses two distinct reactive sites, it can be used as a monomer in polycondensation or cross-coupling polymerization reactions. For example, polymerization via Suzuki coupling with a di-boronic acid could lead to the formation of a fully conjugated polymer, where the naphthalene-1-carbonitrile unit is a repeating part of the polymer backbone. Such polymers are of interest for applications in organic electronics.

Table 2: Potential Roles in Polymer Synthesis

| Role | Polymerization Type | Mechanism/Reaction | Resulting Polymer Architecture |

|---|---|---|---|

| Initiator | Atom Transfer Radical Polymerization (ATRP) | Homolytic cleavage of the C-Br bond by a transition metal catalyst. labinsights.nl | Linear polymer with a terminal naphthalene-1-carbonitrile group. |

| Monomer | Step-Growth Polymerization (e.g., Suzuki Polymerization) | Cross-coupling of the bromo group with a di-functionalized comonomer. | Linear conjugated polymer with naphthalene-1-carbonitrile units in the backbone. |

Role in Target-Oriented Synthesis of Complex Molecular Scaffolds

Target-oriented synthesis aims to create complex molecules, such as natural products or designed pharmaceuticals, through a logical and efficient synthetic sequence. The utility of this compound in this context lies in its capacity as a densely functionalized and conformationally rigid building block.

Development of Novel Synthetic Methodologies

The synthesis of this compound, a key intermediate in various advanced organic and materials science applications, has spurred the development of novel and efficient synthetic methodologies. Research has focused on improving reaction conditions, exploring new catalytic systems, and adapting these processes to modern technologies like flow chemistry to enhance yield, selectivity, and safety.

Exploration of New Catalytic Systems

The conversion of 2-bromonaphthalene (B93597) to 2-cyanonaphthalene, the final step in the likely synthesis of this compound, has been a focal point for the exploration of new catalytic systems. Traditional methods often require harsh reaction conditions and the use of toxic cyanide sources. Modern research has aimed to overcome these limitations by developing milder and more efficient catalytic protocols.

Palladium-catalyzed cyanation has emerged as a powerful tool for the synthesis of aryl nitriles. Various palladium complexes, in combination with different ligands and cyanide sources, have been investigated. For instance, the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source has been successfully applied to the cyanation of aryl halides. acs.orgresearchgate.net In the case of 2-bromonaphthalene, a nickel-catalyzed approach using K₄[Fe(CN)₆] has also been developed, highlighting the potential of base-metal catalysis as a more sustainable alternative. acs.org The reaction with 2-bromonaphthalene, however, showed lower reactivity compared to more activated aryl halides, necessitating further optimization of the catalytic system. acs.org

Copper-catalyzed cyanation offers another viable and cost-effective alternative to palladium-based systems. A novel procedure utilizing a copper catalyst in combination with potassium hexacyanoferrate(II) has been developed for the cyanation of aryl bromides, including 6-methoxy-2-bromonaphthalene, which yielded the corresponding nitrile in high yield. lookchem.com This method avoids the use of both highly toxic alkali cyanides and precious palladium catalysts. lookchem.com

The development of phosphine-free ligands, such as pyridyl-hydrazones, for palladium-catalyzed cyanation further expands the toolkit for this transformation. clockss.org These ligands have been successfully employed in the cyanation of 1-bromonaphthalene (B1665260), suggesting their potential applicability to the synthesis of 2-cyanonaphthalene derivatives. clockss.org

Recent advancements also include the use of electrophilic cyanating reagents in palladium-catalyzed reactions. rsc.org These methods offer a reductant-free approach and demonstrate broad functional group tolerance, with successful application to sterically demanding substrates like 1-bromonaphthalene. rsc.org

The table below summarizes various catalytic systems investigated for the cyanation of bromonaphthalene derivatives, which are analogous to the synthesis of the cyano group in this compound.

Table 1: Catalytic Systems for the Cyanation of Bromonaphthalene Derivatives

| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Substrate | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ni(PPh₃)₂(1-Naph)Cl | JosiPhos SL-J001-1 | K₄[Fe(CN)₆] | n-BuOAc | 2-Bromonaphthalene | - (attenuated reactivity) | acs.org |

| Cu(BF₄)₂·6H₂O | N,N'-Dimethylethylenediamine | K₄[Fe(CN)₆] | DMAc | 6-Methoxy-2-bromonaphthalene | 80-96 | lookchem.com |

| Pd(OCOCF₃)₂ | Pyridyl-hydrazone | K₄[Fe(CN)₆]·3H₂O | DMF | 1-Bromonaphthalene | Good | clockss.org |

Application in Flow Chemistry and Microreactor Systems

The adaptation of synthetic methodologies to continuous flow chemistry and microreactor systems offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability. While specific literature on the flow synthesis of this compound is limited, the principles and applications of flow chemistry in cyanation reactions of aryl halides are well-documented and directly applicable.

The use of flow microreactors for cyanide-free cyanation procedures has been reported. thieme-connect.comscilit.com One such method involves a Suzuki-Miyaura cross-coupling of aryl bromides with an oxazole-based masked cyanide source, followed by a demasking sequence, all performed in a continuous flow manner. thieme-connect.com This approach avoids the direct handling of toxic cyanides and offers a safer and more controlled reaction environment.

Flow chemistry has also been instrumental in the large-scale synthesis of pharmaceutical intermediates, such as in the synthesis of Remdesivir, where a continuous flow cyanation process was a key step. researchgate.net These examples underscore the industrial relevance and scalability of flow-based cyanation.

The inherent advantages of microreactors, such as high surface-area-to-volume ratios, allow for rapid heating and cooling, enabling reactions to be performed under conditions that are often difficult to achieve in traditional batch reactors. This is particularly beneficial for highly exothermic or fast reactions. The synthesis of 2-naphthylacetonitrile, a related compound, has been described in the context of flow synthesis reactors, indicating the suitability of this technology for naphthalene-based structures. google.com

The development of cyanide-free cyanation protocols in flow systems represents a significant advancement in the synthesis of aryl nitriles. thieme-connect.comscilit.com These methods not only enhance safety but also align with the principles of green chemistry by minimizing waste and hazardous reagent use. The integration of in-line purification and analysis techniques further streamlines the synthetic process, making it more efficient and automated.

The table below outlines key features and advantages of applying flow chemistry to cyanation reactions relevant to the synthesis of this compound.

Table 2: Application of Flow Chemistry in Cyanation Reactions

| Reaction Type | Key Features | Advantages | Potential Application to this compound | Reference |

|---|---|---|---|---|

| Cyanide-Free Cyanation | Use of a masked CN source (oxazole-based boronic acid) in a continuous flow Suzuki coupling and retro-[4+2] cycloaddition. | Avoids toxic cyanides, enhanced safety, precise control. | A safe and efficient route for the introduction of the nitrile group. | thieme-connect.comscilit.com |

| Large-Scale Cyanation | Continuous flow process for the synthesis of a key intermediate for Remdesivir. | Scalability, improved process control, and safety for industrial production. | Demonstrates the feasibility of scaling up the synthesis of cyano-naphthalene derivatives. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Mechanistic Studies and Product Analysis

High-Resolution Mass Spectrometry for Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular masses of compounds, which is crucial for identifying reaction products and elucidating their elemental composition. measurlabs.com This technique offers high accuracy, allowing for the differentiation between compounds with very similar molecular weights. measurlabs.comthermofisher.com

In the context of reactions involving 2-Bromonaphthalene-1-carbonitrile, HRMS is instrumental in confirming the identity of the synthesized products. For instance, in palladium-catalyzed cyanation reactions to produce naphthalene-1,8-dicarbonitrile from 8-bromonaphthalene-1-carbonitrile, HRMS would be used to confirm the mass of the final product, thereby verifying a successful substitution of the bromine atom with a cyanide group. umn.edu The high resolution of this technique can distinguish between the desired product and any potential byproducts or starting materials that may have similar masses.

Table 1: Key Applications of HRMS in the Analysis of this compound Reactions

| Application | Description |

| Product Verification | Confirms the exact molecular weight of the synthesized derivatives, ensuring the correct chemical transformation has occurred. |

| Impurity Identification | Detects and identifies potential byproducts, unreacted starting materials, or contaminants in the reaction mixture. |

| Formula Determination | The high mass accuracy allows for the confident determination of the elemental formula of a compound. |

HRMS analysis begins by ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio. measurlabs.com This provides a detailed mass spectrum that can be used to deduce the molecular structure of the analyte. measurlabs.com

Advanced NMR Techniques for Structural Elucidation of Complex Derivatives (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. uobasrah.edu.iq While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, complex derivatives of this compound often require more advanced techniques for complete structural assignment. ipb.ptnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable. ipb.pt

COSY spectra reveal correlations between protons that are coupled to each other, helping to establish connectivity within spin systems.

HSQC spectra correlate proton signals with the directly attached carbon signals, providing unambiguous C-H attachments. ipb.pt

For example, in the synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles from the reaction of 2-bromo-1-naphthol with arylacetonitriles, 2D NMR would be essential to definitively assign all the proton and carbon signals in the complex polycyclic aromatic structure. psu.edu The HMBC experiment, in particular, would be critical in establishing the connectivity between the newly introduced arylmethyl group and the naphthalene (B1677914) core. psu.edu

Table 2: Application of 2D NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Application to Naphthalene Derivatives |

| COSY | ¹H-¹H correlations | Identifies neighboring protons on the naphthalene ring and substituent groups. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on their attached protons. ipb.pt |

| HMBC | Long-range ¹H-¹³C correlations | Establishes connectivity between different parts of the molecule, including across the nitrile and bromo-substituents. ipb.pt |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography offers unambiguous proof of their structure. For instance, studies on 8-halonaphthalene-1-carbonitriles have utilized this method to determine their crystal structures, revealing details about their molecular geometry and intermolecular interactions. umn.edu In some cases, molecules may exhibit polymorphism, where they can crystallize in different forms with distinct physical properties. umn.edu X-ray crystallography is the primary method for identifying and characterizing these different polymorphs. umn.edu

The technique has been used to identify two distinct polymorphs for 8-bromonaphthalene-1-carbonitrile, one with orthorhombic symmetry and another with monoclinic symmetry. umn.edu Such detailed structural information is invaluable for understanding the solid-state properties of these materials.

Chromatographic Techniques for Separation and Purity Analysis of Reaction Products (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the components of a reaction mixture and assessing the purity of the isolated products. researchgate.netsemanticscholar.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in this regard. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.net In the context of this compound chemistry, HPLC can be used to monitor the progress of a reaction by separating the starting material from the product and any intermediates. It is also a crucial tool for determining the purity of the final product. frontiersin.org For instance, a reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase can be employed to analyze derivatives like 1-Bromonaphthalene-2-carbaldehyde. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. diva-portal.orgnih.gov This technique is particularly well-suited for the analysis of volatile and thermally stable compounds. researchgate.net In a typical GC-MS analysis of a reaction mixture containing derivatives of this compound, the components are first separated in the GC column based on their boiling points and interactions with the stationary phase. diva-portal.org The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. psu.edudiva-portal.org

Table 3: Comparison of HPLC and GC-MS for the Analysis of this compound Derivatives

| Technique | Principle | Analytes | Applications |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net | Non-volatile and thermally sensitive compounds. | Purity assessment, reaction monitoring, quantification. frontiersin.org |

| GC-MS | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, coupled with mass detection. diva-portal.org | Volatile and thermally stable compounds. | Identification of unknown products, impurity profiling, quantitative analysis. psu.edu |

In Situ and Operando Spectroscopy for Reaction Monitoring

In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. st-andrews.ac.ukrsc.org

In situ spectroscopy involves analyzing the reaction mixture directly within the reaction vessel without the need for sampling. rsc.orgnih.gov

Operando spectroscopy is a specific type of in situ analysis where the spectroscopic measurement is performed while the reaction is under actual operating conditions. st-andrews.ac.ukrsc.orgnih.gov

Techniques such as in situ Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies. rsc.orgnih.gov For example, in a cyanation reaction of an aryl bromide, the disappearance of the C-Br stretching vibration and the appearance of the C≡N stretching vibration could be monitored in real-time.

Similarly, operando NMR spectroscopy can provide detailed structural information about species present in the reaction mixture at various time points, helping to identify intermediates that may not be observable by other methods. st-andrews.ac.uk These advanced techniques are powerful tools for gaining a fundamental understanding of the reaction pathways involved in the synthesis of this compound derivatives. st-andrews.ac.uknih.gov

Future Directions and Emerging Research Avenues for 2 Bromonaphthalene 1 Carbonitrile

Exploration of Novel Catalytic Transformations

The presence of both a bromo and a cyano group on the naphthalene (B1677914) scaffold of 2-bromonaphthalene-1-carbonitrile opens up a wide array of possibilities for novel catalytic transformations. The bromo substituent is a prime site for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on expanding the range of coupling partners and developing more efficient and selective catalytic systems.

For instance, metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis, presents a powerful strategy for constructing complex molecules under mild conditions. researchgate.net This approach could be employed for multicomponent coupling reactions involving this compound, enabling the simultaneous installation of multiple functional groups. researchgate.net Research into new catalytic systems, including those based on earth-abundant metals, will be crucial for developing more sustainable and cost-effective transformations. diva-portal.org

Furthermore, the cyano group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.net The development of catalytic methods to selectively transform the cyano group in the presence of the bromo substituent, or vice versa, would significantly enhance the synthetic utility of this compound. For example, dearomative dihydroxylation of the naphthalene ring using biomimetic iron catalysts could lead to novel polyhydroxylated derivatives with potential biological activity. acs.org

| Catalytic Transformation | Potential Reagents/Catalysts | Potential Products |

| Cross-Coupling Reactions | Palladium, Nickel, or Copper catalysts with various coupling partners (e.g., boronic acids, organozincs, amines) | Functionalized naphthalene derivatives |

| Metallaphotoredox Catalysis | Photoredox catalysts (e.g., iridium or ruthenium complexes) combined with transition metal catalysts | Complex polyfunctional molecules |

| Selective Cyano Group Transformation | Hydrolases, reducing agents (e.g., DIBAL-H), dienes for cycloaddition | Naphthalene carboxamides, aminomethylnaphthalenes, fused heterocyclic systems |

| Dearomative Dihydroxylation | Biomimetic iron catalysts with hydrogen peroxide | Tetrahydroxylated naphthalene derivatives |

Integration into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. wikipedia.org The aromatic naphthalene core can participate in π-π stacking interactions, while the cyano group can act as a hydrogen bond acceptor. These non-covalent interactions can be harnessed to direct the self-assembly of this compound into well-defined supramolecular architectures such as films, gels, and nanostructures. nih.govmdpi.com

Future research could explore the design and synthesis of derivatives of this compound with additional recognition motifs to facilitate the formation of specific host-guest complexes or self-assembled structures. wikipedia.org For example, the incorporation of crown ethers or other macrocyclic hosts could lead to systems capable of selectively binding specific ions or small molecules. nih.gov The resulting supramolecular assemblies could find applications in areas such as sensing, catalysis, and materials science. mdpi.com The study of how subtle changes in the molecular structure of this compound derivatives influence their self-assembly behavior will be a key area of investigation. nih.gov

Application in Nanoscience and Nanomaterials Synthesis

The field of nanoscience is constantly seeking new molecular building blocks for the bottom-up synthesis of functional nanomaterials. uoanbar.edu.iq this compound, with its defined structure and reactive functional groups, is a promising candidate for this purpose. The compound can serve as a precursor for the synthesis of various nanomaterials, including carbon-based nanostructures, metal oxide nanoparticles, and semiconductor quantum dots. nih.gov

For instance, the naphthalene core could be utilized in the synthesis of graphene-like materials or carbon nanotubes with tailored properties. The bromo and cyano groups can act as anchoring points for attaching other molecules or for directing the growth of the nanomaterial. uoanbar.edu.iq The intentional introduction of this compound as a "dopant" during the synthesis of other nanomaterials could also be explored to modulate their electronic, optical, or catalytic properties. nih.gov

Future research will likely focus on developing controlled synthesis methods to produce nanomaterials with specific sizes, shapes, and functionalities from this compound. This will involve a deep understanding of the nucleation and growth processes at the nanoscale. uoanbar.edu.iq The resulting nanomaterials could have applications in electronics, catalysis, and biomedical imaging. nih.gov

| Nanomaterial Type | Potential Synthesis Approach | Potential Applications |

| Carbon Nanostructures | Pyrolysis or chemical vapor deposition of this compound or its derivatives | Electronics, composites, energy storage |

| Metal Oxide Nanoparticles | Sol-gel or hydrothermal methods using this compound as a directing agent | Catalysis, sensors, photocatalysis |

| Semiconductor Quantum Dots | Doping of existing quantum dots with this compound | Bioimaging, light-emitting diodes (LEDs) |

Computational Design of New Derivatives with Tunable Properties (Synthetic focus)

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. rsc.org In the context of this compound, computational methods can be used to predict the electronic, steric, and spectroscopic properties of its derivatives before they are synthesized in the laboratory. This in-silico approach can significantly accelerate the discovery of new compounds with desired functionalities.

For example, density functional theory (DFT) calculations can be used to predict the reactivity of different sites on the this compound molecule, guiding the design of selective synthetic transformations. nih.gov Molecular dynamics simulations can be employed to study the self-assembly behavior of its derivatives and to design molecules that form specific supramolecular structures. rsc.org

A key focus of future research will be to use computational design to create new derivatives of this compound with tunable optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By systematically modifying the substituents on the naphthalene core, it should be possible to fine-tune the HOMO/LUMO energy levels and the absorption and emission spectra of the resulting molecules. The synthesis of these computationally designed derivatives will then provide a feedback loop for refining the theoretical models.

Sustainable Synthesis and Circular Economy Principles

The principles of green chemistry and the concept of a circular economy are becoming increasingly important in chemical synthesis. msuniv.ac.inmlsu.ac.in Future research on this compound will undoubtedly be influenced by these trends. The development of more sustainable synthetic routes to this compound itself, as well as its derivatives, will be a key objective.

This includes the use of renewable feedstocks, greener solvents, and more energy-efficient reaction conditions. msuniv.ac.indokumen.pub For example, exploring catalytic methods that minimize waste generation and allow for the recycling of catalysts will be crucial. diva-portal.org The use of microwave-assisted synthesis or sonochemistry could offer more energy-efficient alternatives to traditional heating methods. dokumen.pub

Furthermore, the principles of a circular economy encourage the design of molecules that can be easily recycled or degraded into non-harmful products at the end of their lifecycle. dokumen.pub Research into the biodegradability of this compound and its derivatives will be important for assessing their environmental impact. Designing synthetic pathways that allow for the recovery and reuse of valuable fragments of the molecule would be a significant step towards a more circular chemical industry.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention of Waste | Developing high-yield, atom-economical reactions |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical CO2, or ionic liquids as reaction media |

| Design for Energy Efficiency | Employing catalysis and energy-efficient techniques like microwave or ultrasound |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the naphthalene core |

| Catalysis | Using recyclable homogeneous or heterogeneous catalysts to improve efficiency |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromonaphthalene-1-carbonitrile with high purity?

- Methodological Answer : The synthesis typically involves bromination of naphthalene derivatives followed by cyanation. For example, bromination at the 2-position of naphthalene using Br₂ in the presence of FeBr₃ as a catalyst, followed by substitution with a cyanide group via nucleophilic aromatic substitution. Purification is achieved via column chromatography or recrystallization, with purity verified by HPLC (>98% purity) and melting point analysis (55–57°C) . Solubility in organic solvents like methanol, ether, or chloroform should be confirmed for reaction optimization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. Compare peaks with NIST reference data for validation .

- IR Spectroscopy : Identify the nitrile stretch (~2200 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (m/z 207 for [M]⁺) and fragmentation patterns. Cross-reference with databases like PubChem or NIST .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines:

- Use personal protective equipment (PPE) including nitrile gloves and safety goggles.

- Avoid inhalation and dermal contact; work in a fume hood.

- Refer to SDS sheets for acute toxicity (Harmful if swallowed, Category 4) and environmental disposal protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or measurement conditions. Standardize protocols:

- Use differential scanning calorimetry (DSC) for precise melting point determination.

- Compare solubility data across solvents (e.g., methanol vs. isooctane) under controlled temperatures.

- Validate results against authoritative sources like NIST Chemistry WebBook or peer-reviewed studies .

Q. What strategies are effective for elucidating the crystal structure of this compound derivatives?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Key steps:

- Grow high-quality crystals via slow evaporation in compatible solvents (e.g., chloroform).

- Use SHELXL for least-squares refinement and SHELXS for phase problem resolution. Validate hydrogen bonding and π-π stacking interactions .

Q. How should one design a toxicological study for this compound based on analogous naphthalene derivatives?

- Exposure Routes : Prioritize inhalation and oral administration in rodent models.

- Endpoints : Assess hepatic, renal, and respiratory effects. Include histopathology and biomarker analysis (e.g., CYP450 enzyme activity).

- Control Groups : Use wild-type and genetically susceptible populations to identify metabolic pathways.

Q. What computational approaches can predict the environmental fate of this compound?

- Methodological Answer :

- Apply QSAR models to estimate biodegradation half-lives and bioaccumulation factors.

- Use molecular docking simulations to assess interactions with environmental receptors (e.g., soil organic matter).

- Validate predictions with experimental monitoring data from water, sediment, and air samples .

Data Contradiction Analysis

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be reconciled?

- Methodological Answer :

- Compare reaction conditions (e.g., catalyst loading, solvent polarity, temperature).

- Conduct kinetic studies to identify rate-limiting steps.

- Use high-throughput screening to optimize Buchwald-Hartwig or Suzuki-Miyaura coupling conditions.

- Cross-reference with crystallographic data to confirm steric/electronic effects .

Q. What systematic review methodologies are recommended to address inconsistencies in reported toxicity mechanisms?

- Methodological Answer :

- Perform meta-analyses of peer-reviewed studies using PRISMA guidelines.

- Apply ToxRTool for quality assessment of in vitro/in vivo data.

- Explore gene expression profiling (RNA-seq) to identify conserved pathways (e.g., oxidative stress) across studies .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 55–57°C | |

| Solubility in Methanol | Slightly soluble (~2 mg/mL) | |

| Molecular Weight | 207.07 g/mol | |

| Hazard Classification | Acute Toxicity (Category 4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products